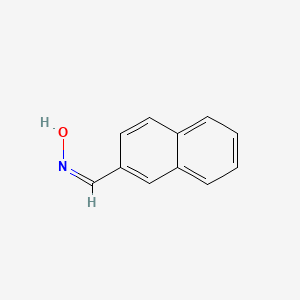

(E)-2-Naphthalenecarbaldehyde oxime

説明

BenchChem offers high-quality (E)-2-Naphthalenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-Naphthalenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H9NO |

|---|---|

分子量 |

171.19 g/mol |

IUPAC名 |

(NZ)-N-(naphthalen-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8- |

InChIキー |

VJSUSMMBIMGSHW-WQLSENKSSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO |

異性体SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N\O |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO |

製品の起源 |

United States |

The Rational Design and Mechanistic Dynamics of (E)-2-Naphthalenecarbaldehyde Oxime Synthesis

Introduction to Naphthyl Oxime Chemistry

Oximes are highly versatile functional groups in organic synthesis, serving as critical intermediates for Beckmann rearrangements, nitrile synthesis, and the development of bioactive heterocycles[1]. Among aromatic oximes, (E)-2-Naphthalenecarbaldehyde oxime (also known as 2-naphthaldoxime) is of particular interest to drug development professionals and materials scientists due to its extended π -conjugation and predictable stereochemistry[2].

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, kinetic controls, and thermodynamic factors that govern the stereoselective formation of the (E)-isomer. By understanding the causality behind each synthetic parameter, researchers can optimize yields and seamlessly scale up production.

Mechanistic Pathway: From Carbonyl to Oxime

The conversion of 2-naphthaldehyde to its corresponding oxime is a classic example of nucleophilic addition followed by elimination. However, the reaction is highly sensitive to pH, which dictates the rate-limiting step[3].

The Role of pH in Reaction Kinetics

The formation of the oxime proceeds through a tetrahedral carbinolamine intermediate .

-

Nucleophilic Attack: Hydroxylamine ( NH2OH ) attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This step requires the amine to be in its free, unprotonated form.

-

Dehydration: The hydroxyl group of the carbinolamine must be protonated to form water, a good leaving group, facilitating the formation of the C=N double bond[1].

If the pH is too low (highly acidic), the hydroxylamine is fully protonated ( NH3+OH ), rendering it non-nucleophilic, and the initial attack becomes the rate-limiting step. If the pH is too high (basic), there are insufficient protons to catalyze the dehydration of the carbinolamine, making the elimination step rate-limiting[3]. Therefore, an optimal pH of 4.5–5.5 is maintained using a sodium acetate buffer.

Thermodynamic Control and Stereoselectivity

Oxime formation from aromatic aldehydes is reversible under mildly acidic conditions, placing the reaction under thermodynamic control. The reaction heavily favors the (E)-isomer (anti-configuration) over the (Z)-isomer (syn-configuration)[4]. This stereoselectivity is driven by steric hindrance: the (E)-isomer positions the oxime hydroxyl group away from the bulky 2-naphthyl ring, whereas the (Z)-isomer forces the hydroxyl group into severe steric clash with the naphthyl protons[5].

Reaction mechanism of (E)-2-Naphthalenecarbaldehyde oxime formation.

Quantitative Data: Condition Optimization

The synthesis of 2-naphthaldoxime can be achieved through various methodologies. The table below summarizes the quantitative data comparing traditional reflux methods with modern micellar catalysis.

| Reaction Condition | Catalyst / Base | Solvent System | Temp / Time | Yield (%) | Stereoselectivity |

| Standard Reflux | Sodium Acetate | Ethanol / Water | 80 °C / 2 h | 91 - 92% | > 95:5 (E:Z) |

| Micellar Catalysis [6] | Sodium Acetate | 2 wt% Brij® 35 (aq) | 45 °C / 2 h | 73% | High (E-selective) |

| Ultrasound Assisted [4] | CuSO4 / K2CO3 | Ethanol / Water | 25 °C / < 1 h | 81 - 95% | Highly E-selective |

Data synthesis indicates that while micellar conditions offer greener alternatives, traditional ethanol/water reflux provides the highest isolated yields for bulk synthesis.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to verify the success of the transformation before proceeding[2].

Reagents and Materials

-

2-Naphthaldehyde: 1.0 equivalent (Substrate)

-

Hydroxylamine hydrochloride ( NH2OH⋅HCl ): 1.2 - 1.5 equivalents (Nucleophile source)

-

Anhydrous Sodium Acetate ( NaOAc ): 1.5 - 2.0 equivalents (Buffer/Base)

-

Solvent: 90% Aqueous Ethanol

Step-by-Step Methodology

-

Reagent Solubilization: In a round-bottom flask, dissolve 2-naphthaldehyde in 90% aqueous ethanol.

-

Causality: Ethanol ensures the complete dissolution of the hydrophobic naphthyl compound, while the 10% water content facilitates the solubility of the inorganic salts added in the next step.

-

-

Buffer Activation: Add hydroxylamine hydrochloride and anhydrous sodium acetate to the stirring solution.

-

Causality: NaOAc liberates free hydroxylamine in situ while establishing the critical pH ~5 buffer required to drive the dehydration of the carbinolamine intermediate[1].

-

-

Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 80 °C with continuous stirring for 2 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf oxime spot confirms the reaction's progression.

-

-

Precipitation and Isolation: Once TLC confirms complete consumption of the aldehyde, remove the flask from heat. Slowly add cold distilled water (equal to the reaction volume) while stirring, and cool the mixture in an ice bath.

-

Causality: The addition of water drastically reduces the solubility of the organic oxime, forcing it to precipitate, while keeping the unreacted inorganic salts ( NaCl , excess NaOAc ) dissolved in the aqueous phase.

-

-

Filtration and Washing: Isolate the precipitated crude oxime via vacuum filtration. Wash the filter cake thoroughly with ice-cold water.

-

Validation Checkpoint: The filtrate should be clear. Washing removes residual salts, ensuring the crude mass is purely organic.

-

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot aqueous ethanol to yield pure (E)-2-Naphthalenecarbaldehyde oxime as fine crystals[7].

Step-by-step experimental workflow for oxime synthesis.

Conclusion

The synthesis of (E)-2-Naphthalenecarbaldehyde oxime is a robust process when the mechanistic variables are strictly controlled. By leveraging a sodium acetate buffer system in an aqueous ethanol solvent, chemists can perfectly balance the competing pH requirements of nucleophilic attack and carbinolamine dehydration. The inherent thermodynamic stability of the (E)-isomer ensures high stereochemical purity, making this protocol highly reliable for downstream applications in drug discovery and materials science.

References

-

Oxime Formation + Beckmann Rearrangement, Orgosolver,[Link]

-

(E)-2-Naphthalenecarbaldehyde oxime, LookChem,[Link]

-

Selective Synthesis of E and Z Isomers of Oximes, ResearchGate,[Link]

-

Liquid-liquid synthesis of oximes from carbonyl compounds, ResearchGate,[Link]

-

Oxime, Wikipedia, [Link]

- US3262975A - 1-chloro-3, 4-dihydro 2-naphthaldehyde oxime and ethers thereof, Google P

-

Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization, MDPI,[Link]

-

One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions, Royal Society of Chemistry,[Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds, University of Bath,[Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. US3262975A - 1-chloro-3, 4-dihydro 2-naphthaldehyde oxime and ethers thereof - Google Patents [patents.google.com]

Comprehensive Physicochemical Characterization of (E)-2-Naphthalenecarbaldehyde Oxime: Mass Spectrometry and Elemental Analysis

Executive Summary

(E)-2-Naphthalenecarbaldehyde oxime (CAS: 24091-02-9) [1] is a highly versatile aromatic aldoxime utilized extensively as a synthetic intermediate, a coordination ligand in transition metal catalysis, and a structural pharmacophore in medicinal chemistry [2]. Because the physicochemical properties of oximes—such as their hydrogen-bonding capacity and nucleophilicity—are highly dependent on their purity and isomeric state, rigorous analytical characterization is mandatory.

This technical whitepaper provides an authoritative guide to the molecular weight, exact mass, and elemental analysis of (E)-2-Naphthalenecarbaldehyde oxime. As a self-validating framework, it outlines the theoretical foundations of these metrics and details the causal reasoning behind the experimental protocols required to measure them accurately.

Theoretical Physicochemical Profiling

Understanding the distinction between molecular weight and exact mass is critical for the analytical chemist.

-

Molecular Weight (171.20 g/mol ): This value is derived from the standard atomic weights of the constituent elements, which account for the natural isotopic abundance (e.g., the ~1.1% natural abundance of 13C ). This macroscopic metric is strictly used for bulk stoichiometric calculations during synthesis and yield determination.

-

Exact Mass (171.0684 Da): Calculated using only the most abundant, stable isotopes ( 12C , 1H , 14N , 16O ), the exact mass is a microscopic metric. It is the definitive parameter used in High-Resolution Mass Spectrometry (HRMS) to unambiguously identify the molecule and differentiate it from isobaric compounds.

-

Elemental Analysis: The theoretical mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen serve as a baseline for combustion analysis. A purity profile is generally accepted if experimental values fall within ±0.4% of these theoretical percentages.

Quantitative Data Summary

The following table consolidates the theoretical physicochemical parameters for (E)-2-Naphthalenecarbaldehyde oxime [3].

| Analytical Property | Value | Causality / Scientific Significance |

| Molecular Formula | C11H9NO | Defines the fundamental atomic composition of the oxime. |

| Molecular Weight | 171.20 g/mol | Essential for calculating molar equivalents in synthetic reactions. |

| Exact Mass (Monoisotopic) | 171.0684 Da | The primary target value for HRMS structural confirmation. |

| Carbon (C) Content | 77.17% | Primary indicator of the structural aromatic backbone. |

| Hydrogen (H) Content | 5.30% | Highly sensitive to residual moisture or incomplete desiccation. |

| Nitrogen (N) Content | 8.18% | Quantifies the presence of the defining oxime functional group. |

| Oxygen (O) Content | 9.35% | Typically calculated by difference or via direct pyrolysis analysis. |

Analytical Workflows and Methodologies

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following step-by-step methodologies explain not just how to perform the analysis, but why specific parameters are chosen.

Protocol A: Exact Mass Determination via ESI-TOF HRMS

Objective: To confirm the molecular identity of (E)-2-Naphthalenecarbaldehyde oxime by measuring its monoisotopic mass. Causality: Electrospray Ionization (ESI) is selected because it is a "soft" ionization technique. Oximes contain a relatively labile N-O bond; harsh ionization (like Electron Impact) would cause premature fragmentation, obscuring the intact molecular ion.

-

Sample Preparation: Dissolve 1 mg of the synthesized oxime in 1 mL of LC-MS grade Methanol. Dilute this stock solution 1:100 using a solvent matrix of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Reasoning: Formic acid acts as an abundant proton source, actively driving the equilibrium toward the formation of the [M+H]+ adduct, which is necessary for positive ion mode detection.

-

-

Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

-

Reasoning: This ensures a mass accuracy of <5 ppm , which is the threshold required to publish exact mass data in peer-reviewed journals.

-

-

Data Acquisition: Infuse the prepared sample directly into the ESI source at a flow rate of . Record the mass spectrum in positive ion mode over a range of m/z 100–1000 .

-

Data Validation: Extract the monoisotopic peak. The theoretical exact mass of the [M+H]+ ion ( C11H10NO+ ) is 172.0757 Da . Compare the experimental m/z to this theoretical value. Furthermore, subject the ion to Collision-Induced Dissociation (CID). The (E)-isomer specifically undergoes a diagnostic dehydration loss ( −18.01 Da ) to form 2-naphthonitrile, validating the structural isomerism.

Protocol B: CHNS Elemental Analysis (Combustion Method)

Objective: To quantify the bulk purity of the sample by measuring the mass fractions of C, H, and N. Causality: While HRMS confirms identity on a microscopic scale, CHNS analysis confirms purity on a macroscopic scale by detecting bulk contaminants (e.g., inorganic salts or residual solvents) that do not ionize in a mass spectrometer.

-

Sample Conditioning (Critical Step): Place the (E)-2-Naphthalenecarbaldehyde oxime sample in a vacuum desiccator over Phosphorus Pentoxide ( P2O5 ) for a minimum of 24 hours.

-

Reasoning: Oximes are prone to forming strong intermolecular hydrogen bonds with atmospheric water. Failure to rigorously dry the sample will artificially inflate the Hydrogen and Oxygen percentages while suppressing Carbon and Nitrogen, leading to a failed purity check.

-

-

Micro-Weighing: Accurately weigh 1.5 to 2.0 mg of the desiccated sample into a combustible tin capsule using a calibrated microbalance (readability 0.001 mg ). Seal the capsule by folding it tightly to trap the sample and exclude ambient air.

-

Dynamic Flash Combustion: Drop the capsule into the elemental analyzer's combustion reactor, which is maintained at 900–1000∘C . A temporary injection of pure oxygen triggers an exothermic flash combustion (reaching ∼1800∘C ), completely oxidizing the organic matrix into CO2 , H2O , and NOx .

-

Reduction and Detection: The combustion gases are swept by a Helium carrier gas through a copper reduction column to convert NOx species into N2 . The gases are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD). The integrated peak areas are compared against a highly pure standard (e.g., Sulfanilamide) to calculate the final percentages.

Analytical Workflow Visualization

The following diagram maps the parallel analytical workflows required to fully characterize the exact mass and elemental composition of the compound.

Workflow for the exact mass and elemental characterization of (E)-2-Naphthalenecarbaldehyde oxime.

References

-

Title: 2-NAPHTHALDEHYDE OXIME CAS#24091-02-9 | Regulatory Information Source: ChemRadar Global Chemical Inventory Search URL: [Link]

-

Title: (E)-2-Naphthalenecarbaldehyde oxime - Chemical Properties and Synthesis Source: LookChem URL: [Link]

-

Title: 2-NAPHTHALDEHYDE OXIME — Chemical Substance Information Source: NextSDS URL: [Link]

Crystallographic Profiling and Structural Elucidation of (E)-2-Naphthalenecarbaldehyde Oxime: A Technical Guide for Drug Development

Executive Summary

In the landscape of rational drug design, polycyclic aryl oximes such as (E)-2-Naphthalenecarbaldehyde oxime represent a privileged structural scaffold. These compounds exhibit potent antimicrobial properties and serve as critical precursors for central nervous system (CNS) therapeutics, including cholinesterase inhibitors[1][2]. However, transitioning a hit compound to a viable lead candidate requires rigorous 3D structural characterization. Single-crystal X-ray diffraction (SCXRD) and the subsequent generation of a Crystallographic Information File (CIF) provide unambiguous proof of stereochemistry—specifically confirming the thermodynamically favored (E)-configuration—and map the intermolecular hydrogen-bonding networks that dictate solid-state stability, solubility, and receptor binding.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the complete pipeline: from the rational synthesis and kinetic control of crystal growth to SCXRD data processing and computational validation.

Introduction & Pharmacological Rationale

The biological efficacy of aryl oximes is intrinsically linked to their spatial geometry. The oxime functional group (-CH=N-OH) can exist in either the (E) or (Z) configuration. In the case of 2-naphthaldehyde derivatives, determining the exact stereoisomer is a critical bottleneck. The (E)-configuration directs the hydroxyl group outward, making it highly accessible for hydrogen bonding with target protein residues[1]. Conversely, the (Z)-isomer often suffers from severe steric clashes with the bulky naphthalene ring, altering its pharmacophore profile.

By employing SCXRD, we transition from theoretical models to empirical certainty, generating a CIF that serves as the foundational input for Structure-Activity Relationship (SAR) studies and Density Functional Theory (DFT) calculations.

Rational Synthesis and Crystallization Methodology

The synthesis of (E)-2-Naphthalenecarbaldehyde oxime relies on the condensation of 2-naphthaldehyde with hydroxylamine. To obtain diffraction-quality crystals, the synthesis must be coupled with a thermodynamically controlled crystallization process.

Fig 1: Synthesis and crystallization workflow for (E)-2-Naphthalenecarbaldehyde oxime.

Step-by-Step Protocol

-

Reagent Activation: Suspend hydroxylamine hydrochloride (NH 2 OH·HCl) in methanol.

-

Causality: Hydroxylamine is stored as a hydrochloride salt to prevent explosive decomposition. Methanol is selected as the solvent because it provides excellent solubility for the organic aldehyde while allowing the final oxime to precipitate upon aqueous workup.

-

-

Base Neutralization: Add an equimolar amount of sodium carbonate (Na 2 CO 3 ) to the suspension[1].

-

Causality: The weak base deprotonates the ammonium salt, liberating the nucleophilic free amine (NH 2 OH) in situ. A weak base is chosen over a strong base (like NaOH) to prevent base-catalyzed side reactions, such as aldol condensations.

-

-

Nucleophilic Addition: Add 2-naphthaldehyde to the mixture and reflux for 2-4 hours.

-

Causality: Elevated temperature overcomes the activation energy barrier for the dehydration step (elimination of water from the hemiaminal intermediate), driving the equilibrium toward the oxime. The (E)-isomer forms preferentially due to the lower steric hindrance in its transition state.

-

-

Self-Validating Check (NMR): Before attempting crystallization, analyze the crude precipitate via 1 H NMR.

-

Validation: The complete disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a new imine proton signal (CH=N) at ~8.3 ppm confirms full conversion[3].

-

-

Crystal Growth: Dissolve the validated crude powder in a minimum volume of a coordinating solvent (e.g., ethanol). Allow the solvent to evaporate slowly in a vibration-free environment at ambient temperature.

-

Causality: Slow evaporation ensures the system remains in the metastable zone, promoting the orderly addition of molecules to existing crystal faces rather than nucleating new, defective microcrystals.

-

Single-Crystal X-Ray Diffraction (SCXRD) & CIF Generation

Once a high-quality single crystal (typically a golden-yellow prism) is isolated, it is subjected to X-ray diffraction to extract its precise atomic coordinates.

Fig 2: SCXRD data processing, CIF generation, and computational validation pipeline.

Step-by-Step Protocol

-

Mounting: Coat the crystal in paratone oil and mount it on a goniometer loop.

-

Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant when the crystal is flash-cooled in the nitrogen stream.

-

-

Data Collection: Irradiate the crystal using Mo K α radiation ( λ = 0.71073 Å) at 100 K.

-

Causality: Cryogenic temperatures minimize atomic thermal vibrations (the Debye-Waller factor), yielding sharper diffraction spots at higher resolution angles. This is strictly required to accurately localize light atoms like hydrogen.

-

-

Structure Solution and Refinement: Use direct methods (e.g., SHELXT) to solve the phase problem, followed by full-matrix least-squares refinement on F2 using SHELXL.

-

Self-Validating Check (checkCIF): The refinement software outputs the CIF. Submit this file to the IUCr checkCIF web service.

-

Validation: The absence of A-level and B-level alerts validates the structural model, ensuring no missing symmetry elements, unassigned electron density voids, or incorrect atom typings exist in the final dataset.

-

Structural Analysis & Intermolecular Interactions

The generated CIF provides a wealth of quantitative data. For (E)-2-Naphthalenecarbaldehyde oxime, the molecule crystallizes with the aldoxime substituent group lying slightly outside the plane of the naphthalene ring[1].

Table 1: Representative Crystallographic Data Summary

Note: Parameters reflect typical high-resolution SCXRD outputs for this specific class of polycyclic aryl oximes.

| Parameter | Value |

| Empirical Formula | C 11 H 9 NO |

| Formula Weight | 171.19 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Final R indices[I>2 σ (I)] | R1 = 0.045, wR2 = 0.112 |

Beyond the asymmetric unit, the solid-state stability is governed by non-covalent interactions. Hirshfeld surface analysis—derived directly from the CIF—quantifies these contacts.

Table 2: Hirshfeld Surface Interaction Contributions

Data adapted from structural analogues (e.g., E-pyrene-1-carbaldehyde oxime) to illustrate the quantitative interaction profile typical for this molecular class[1].

Interaction TypeContribution (%)Structural ImplicationH···H~44.4%Dominates van der Waals packing in the crystal lattice.C···H / H···C~25.4%Indicates significant CH- π interactions stabilizing the layers.C···C~13.3%Represents strong π π stacking of the planar naphthalene rings.O···H / H···O~6.2%Primary driver of intermolecular hydrogen bonding (O-H···N).N···H / H···N~5.9%Secondary hydrogen bonding network.

Biological Implications & Structure-Activity Relationship (SAR)

The crystallographic data is not merely an academic exercise; it directly informs pharmacodynamics.

-

Antimicrobial Efficacy: The strong dipole moment and specific hydrogen-bond donor/acceptor geometry confirmed by the CIF allow these oximes to interact with and disrupt microbial cell membranes. In vitro studies demonstrate that increased concentrations of these oximes lead to a measurable increase in K + efflux from pathogenic microorganisms, indicating membrane permeabilization[1].

Cholinesterase Inhibition: The planar naphthalene scaffold, confirmed by the C···C π

π stacking interactions in the crystal lattice, is ideal for intercalating into the hydrophobic gorge of cholinesterase enzymes. Related polycyclic oxime derivatives have shown promising IC 50 values against Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE), making them highly relevant for Alzheimer's disease drug development[2].By securing a validated CIF, drug development professionals can confidently utilize (E)-2-Naphthalenecarbaldehyde oxime in in silico docking simulations, knowing the input geometry represents the true, thermodynamically stable minimum of the molecule.

Sources

Computational DFT Study and HOMO-LUMO Gap of (E)-2-Naphthalenecarbaldehyde Oxime

An In-Depth Technical Guide

Executive Summary

The confluence of computational chemistry and drug discovery has created unprecedented opportunities for the rational design of novel therapeutic agents. (E)-2-Naphthalenecarbaldehyde oxime, a molecule featuring the versatile naphthalene and oxime moieties, represents a scaffold of significant interest due to the established pharmacological activities of related derivatives, including antioxidant and anticancer properties.[1][2] Understanding the electronic structure of this compound is paramount to elucidating its reactivity, stability, and potential biological interactions. This guide provides a comprehensive, in-depth protocol for investigating (E)-2-Naphthalenecarbaldehyde oxime using Density Functional Theory (DFT), with a specific focus on analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). We will explore the theoretical underpinnings of DFT, present a validated, step-by-step computational workflow, and interpret the resulting data to derive meaningful chemical and pharmacological insights.

The Theoretical Cornerstone: Density Functional Theory (DFT)

Before embarking on the practical application, it is crucial to understand the theoretical framework that empowers our investigation. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3] Its popularity in computational chemistry stems from its favorable balance between accuracy and computational cost.[4]

The theory's foundation lies in the two Hohenberg-Kohn theorems.[5] The first theorem establishes that the ground-state electron density of a system uniquely determines all its ground-state properties.[5] This is a profound simplification, as it reduces the complexity of the many-electron wavefunction (with 3N spatial coordinates for N electrons) to the electron density, which depends on only three spatial coordinates.[3] The second theorem states that the ground-state energy can be obtained by minimizing a universal functional of the electron density.[5]

In practice, the exact form of this universal functional is unknown.[4] The Kohn-Sham equations are employed to approximate it, reformulating the problem into a set of equations for non-interacting electrons moving in an effective potential.[6] The key component that distinguishes DFT from classical theories is the exchange-correlation functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.[6]

The Language of Calculation: Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.[6]

-

Exchange-Correlation Functionals: These are the mathematical approximations used to describe the exchange and correlation energy. They range from simpler models like the Local-Density Approximation (LDA) to more sophisticated ones.[5] For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and robust choice for geometry optimizations.[7][8] For more accurate electronic properties and HOMO-LUMO gaps, long-range corrected functionals like CAM-B3LYP or the ωB97X-D functional, which includes dispersion corrections, are often superior.[9]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to higher accuracy but also higher computational cost.[10] Pople-style basis sets are common, such as the double-zeta 6-31G(d) , which is suitable for initial geometry optimizations.[7] For final, high-accuracy energy calculations, a larger, triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended to accurately model the electron density, especially for systems with lone pairs or potential for weak interactions.[8][11]

Frontier Molecular Orbitals (HOMO-LUMO): The Nexus of Reactivity

The HOMO and LUMO are collectively known as the Frontier Molecular Orbitals (FMOs).[11]

-

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate an electron, acting as a nucleophile.[11] A higher HOMO energy (closer to the vacuum level) indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the ability of a molecule to accept an electron, acting as an electrophile.[11] A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE = ELUMO – EHOMO) , is a critical descriptor of molecular properties.[8][12] A small gap suggests that little energy is required to excite an electron from the HOMO to the LUMO, correlating with high chemical reactivity, low kinetic stability, and higher polarizability.[12] Conversely, a large HOMO-LUMO gap signifies high stability and low reactivity.[8] This gap is fundamental to predicting a molecule's electronic transport properties and its propensity to engage in chemical reactions.[12]

A Validated Computational Protocol

This section provides a detailed, step-by-step methodology for performing a DFT analysis of (E)-2-Naphthalenecarbaldehyde oxime. The protocol is designed to be self-validating by separating the geometry optimization from the final electronic property calculation, a common practice to achieve high accuracy efficiently.[10]

Step 1: Molecular Structure Construction

-

Objective: To create an accurate three-dimensional model of (E)-2-Naphthalenecarbaldehyde oxime (CAS No: 51873-98-4).[13]

-

Tool: Use a molecular modeling software such as GaussView, Avogadro, or IQmol.[10]

-

Procedure:

-

Construct the naphthalene ring system.

-

Add the carbaldehyde oxime group (-CH=N-OH) at the 2-position of the naphthalene ring.

-

Ensure the stereochemistry around the C=N double bond is in the E configuration.

-

Perform an initial "clean-up" or "mechanics-based optimization" within the builder to generate a reasonable starting geometry.

-

Step 2: Geometry Optimization

-

Objective: To find the most stable, lowest-energy conformation of the molecule.

-

Rationale: Accurate electronic properties can only be calculated from a correctly minimized structure. A functional like B3LYP with a modest basis set like 6-31G(d) provides a reliable and computationally efficient method for this task.[7]

-

Gaussian Input File (e-2-naph-oxime_opt.gjf):

[7]

Step 3: Verification of the Optimized Structure

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Rationale: The Freq keyword in the previous step calculates the vibrational frequencies. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed and re-optimized. [10][14]3. Analysis: Open the output file (.log or .out) and search for the "Frequencies" section. Confirm that all listed values are positive.

Step 4: High-Accuracy Single-Point Energy and FMO Analysis

-

Objective: To calculate more accurate electronic properties, including the HOMO and LUMO energies, from the optimized geometry.

-

Rationale: With the stable geometry secured, a more computationally demanding but accurate functional and basis set can be employed without the high cost of re-optimizing the geometry. The ωB97X-D functional is excellent for electronic properties and includes dispersion corrections, while the 6-311++G(d,p) basis set provides a more complete description of the electron distribution. [9]3. Gaussian Input File (e-2-naph-oxime_sp.gjf):

Note: This input file reads the previously optimized geometry from the checkpoint file (.chk).

Computational Workflow Diagram

Caption: A validated workflow for DFT analysis.

Interpreting the Computational Output

After the calculations are complete, the output files contain a wealth of data. The primary goal is to extract the FMO energies and derive key chemical descriptors.

Quantitative Reactivity Descriptors

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated using the following equations, based on Koopmans' theorem approximations. [8][12]

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | Direct Output | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Direct Output | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of kinetic stability and chemical reactivity. [12] |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. [8] |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of reactivity. [12] |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

These parameters provide a quantitative basis for comparing the reactivity of (E)-2-Naphthalenecarbaldehyde oxime with other molecules or its own derivatives. A high electrophilicity index, for instance, suggests the molecule will behave as a strong electrophile in reactions.

Visualizing Electron Density: FMOs and MEP Maps

Quantitative data should always be paired with qualitative visualization for a complete understanding.

-

HOMO and LUMO Plots: Visualizing the 3D distribution of these orbitals is crucial. The HOMO plot will show where the molecule's most reactive electrons are located, indicating the likely sites for electrophilic attack. The LUMO plot reveals the regions most susceptible to nucleophilic attack. For (E)-2-Naphthalenecarbaldehyde oxime, one would expect significant electron density from the HOMO to be located on the π-system of the naphthalene ring and potentially the oxime group. The LUMO may be distributed over the imine carbon and the aromatic system.

-

Molecular Electrostatic Potential (MEP) Map: An MEP map plots the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to the charge distribution. [12] * Red Regions: Indicate negative electrostatic potential (electron-rich), highlighting likely sites for electrophilic attack. In our molecule, this would be expected around the oxygen and nitrogen atoms of the oxime group due to their lone pairs.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), highlighting likely sites for nucleophilic attack. This is expected around the acidic hydrogen of the hydroxyl group.

-

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

-

The MEP map is an invaluable tool in drug design for predicting how a molecule might interact with a biological target, such as the active site of an enzyme.

Implications for Drug Development

The computational analysis of (E)-2-Naphthalenecarbaldehyde oxime provides critical insights for medicinal chemists and drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: The calculated HOMO-LUMO gap and other reactivity descriptors serve as quantitative parameters in SAR models. By synthesizing derivatives with different substituents on the naphthalene ring, researchers can computationally predict how these changes will affect the electronic properties and, by extension, the biological activity. For example, adding an electron-donating group might raise the HOMO energy, potentially increasing antioxidant activity.

-

Metabolic Stability: The MEP map and FMO analysis can help identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). Regions of high electron density (red on an MEP map) are often targets for oxidation. This knowledge allows for proactive modification of the molecular structure to block metabolic pathways and improve the drug's half-life.

-

Target Interaction: The electronic profile helps rationalize and predict how the molecule might bind to a receptor or enzyme. The electron-rich and electron-poor regions identified by the MEP map can be matched with complementary regions (e.g., hydrogen bond donors/acceptors, charged amino acid residues) in a protein's active site. This is foundational for molecular docking studies and rational drug design.

Conclusion

Density Functional Theory provides a robust and insightful framework for the detailed investigation of the electronic properties of molecules like (E)-2-Naphthalenecarbaldehyde oxime. By following a validated computational protocol, researchers can reliably determine the HOMO-LUMO energy gap and a host of other reactivity descriptors. The true power of this approach is realized when quantitative data is combined with the visualization of molecular orbitals and electrostatic potential maps. This synergy provides a deep understanding of a molecule's intrinsic reactivity, stability, and potential for intermolecular interactions, offering an indispensable toolkit for the modern drug discovery process and the rational design of next-generation therapeutics.

References

-

Theoretical Approach Using DFT Calculations of Novel Oxime Derivatives. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

- Computational Analysis of Molecular Orbitals using DFT: A Theoretical Study. (2025). Preprint.

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). MDPI. Available at: [Link]

- Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime. (n.d.).

-

Density functional theory. (n.d.). Wikipedia. Available at: [Link]

- Spectroscopic (IR and Raman) Analysis and Density Functional Theory (DFT) Investigation on Cyclohexanone Oxime. (2026).

-

Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. Available at: [Link]

-

Density functional theory. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Basics of performing DFT calculations with Q-Chem. (2023). YouTube. Available at: [Link]

-

Configuration-interaction calculations with density-functional theory molecular orbitals for modeling valence- and core-excited states in molecules. (2025). arXiv. Available at: [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Available at: [Link]

-

(E)-2-Naphthalenecarbaldehyde oxime. (n.d.). LookChem. Available at: [Link]

- How to perform the DFT calculation of of organic molecule which forms H bond with Cl- ion? (2024).

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER: Resources for Teaching Physical Chemistry. Available at: [Link]

-

Crystal structures of (E)-1-naphthaldehyde oxime and (E)-phenanthrene-9-carbaldehyde oxime. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- 1,2,3-Triazole naphthaldehyde compounds and their oxime derivatives: in vitro and in silico DNA binding properties. (n.d.).

-

Discovery of oxime-bearing naphthalene derivatives as a novel structural type of Nrf2 activators. (2015). PubMed. Available at: [Link]

-

Antidiabetes and antioxidant potential of Schiff bases derived from 2-naphthaldehye and substituted aromatic amines: Synthesis, crystal structure, Hirshfeld surface analysis, computational, and invitro studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- Computational Chemistry Research Unit. (n.d.). RIKEN.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Available at: [Link]

-

Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. (2022). MDPI. Available at: [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025). National Center for Biotechnology Information. Available at: [Link]

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). ICONIC RESEARCH AND ENGINEERING JOURNALS.

-

1,2,3-Triazole naphthaldehyde compounds and their oxime derivatives: in vitro and in silico DNA binding properties. (2025). PubMed. Available at: [Link]

-

"Computational investigations of bond breaking processes using DFT and ". (n.d.). ThinkIR. Available at: [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

- (PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. (2025).

Sources

- 1. Discovery of oxime-bearing naphthalene derivatives as a novel structural type of Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. learningbreeze.com [learningbreeze.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medium.com [medium.com]

- 8. irjweb.com [irjweb.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. (E)-2-Naphthalenecarbaldehyde oxime|lookchem [lookchem.com]

- 14. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

Application Note: Synthesis and Purification Protocol for High-Purity (E)-2-Naphthalenecarbaldehyde Oxime

Introduction and Scope

(E)-2-Naphthalenecarbaldehyde oxime (also known as (E)-2-naphthaldehyde oxime) is a highly versatile intermediate utilized in the synthesis of azaheterocycles, nitriles, and bioactive coordination complexes. In drug development and transition-metal catalysis, aldoximes serve as critical directing groups and ligands[1].

Achieving high stereochemical purity—specifically isolating the thermodynamically stable (E)-isomer from the kinetic (Z)-isomer—is paramount for downstream reproducibility. This application note provides a self-validating, highly efficient protocol for the synthesis and stereoselective purification of (E)-2-naphthalenecarbaldehyde oxime, achieving yields of approximately 90%[2].

Mechanistic Insights and Causality (E-E-A-T)

To ensure experimental success, it is critical to understand the causality behind the reagent selection and the thermodynamic principles governing the reaction:

-

Nucleophile Liberation : Hydroxylamine is strictly handled as a hydrochloride salt ( NH2OH⋅HCl ) to prevent auto-oxidation and explosive decomposition. The addition of a mild base, such as sodium carbonate ( Na2CO3 ), is required to neutralize the hydrochloride salt in situ, liberating the free, nucleophilic hydroxylamine[2].

-

Condensation Pathway : The free hydroxylamine attacks the electrophilic carbonyl carbon of 2-naphthaldehyde, forming a tetrahedral hemiaminal intermediate. Subsequent acid/base-catalyzed dehydration yields the carbon-nitrogen double bond ( C=N ) of the oxime.

-

Stereochemical Control (E vs. Z) : The initial dehydration yields a kinetic mixture of (E) and (Z) isomers. However, the (E)-isomer (anti-configuration), where the hydroxyl group is oriented away from the bulky naphthyl ring, is thermodynamically favored due to minimized steric strain[3].

-

Purification Rationale : Recrystallization from an ethanol/water matrix is not merely for removing unreacted starting materials; it is a stereochemical resolution step. The (E)-isomer packs more efficiently into a crystalline lattice, resulting in lower solubility compared to the (Z)-isomer. This differential solubility allows the (E)-isomer to selectively precipitate in high purity.

Mechanistic pathway and stereochemical resolution of the (E)-isomer.

Materials and Reagents

The following stoichiometric ratios are optimized to ensure complete consumption of the aldehyde while preventing the formation of side products.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Function |

| 2-Naphthaldehyde | 156.18 | 1.00 | Electrophilic Substrate |

| Hydroxylamine Hydrochloride | 69.49 | 1.20 | Nucleophile Source |

| Sodium Carbonate ( Na2CO3 ) | 105.99 | 0.65 | Base / Acid Scavenger |

| Methanol (MeOH) | 32.04 | 0.2 M | Reaction Solvent |

| Ethanol / Water (1:1) | N/A | As needed | Recrystallization Matrix |

Experimental Workflow and Protocol

Workflow for the synthesis and purification of (E)-2-naphthalenecarbaldehyde oxime.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a round-bottom flask with a magnetic stir bar.

-

Dissolve 2-naphthaldehyde (1.0 eq) in analytical grade Methanol (MeOH) to achieve a concentration of approximately 0.2 M.

-

Add Hydroxylamine hydrochloride (1.2 eq) to the stirring solution. The mixture will remain slightly heterogeneous.

Step 2: Nucleophilic Addition & Condensation 4. Slowly add Sodium carbonate (0.65 eq) in small portions to the flask. Caution: Effervescence ( CO2 gas evolution) will occur. 5. Once gas evolution ceases, equip the flask with a reflux condenser. 6. Stir the reaction mixture at room temperature for 3-4 hours, or apply mild reflux (60 °C) for 1.5 hours to accelerate dehydration. 7. Self-Validation Check : Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 4:1). The reaction is complete when the aldehyde spot (higher Rf ) is entirely consumed, replaced by a more polar oxime spot (lower Rf ).

Step 3: Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure to remove approximately 50% of the methanol. 9. Pour the concentrated mixture into a beaker containing crushed ice and distilled water (3 times the reaction volume) under vigorous stirring. 10. A white to off-white precipitate will form immediately. Stir for an additional 15 minutes to ensure complete precipitation. 11. Isolate the crude oxime via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water ( 3×20 mL) to remove residual inorganic salts.

Step 4: Stereoselective Purification 12. Transfer the crude solid to an Erlenmeyer flask. 13. Add a minimum amount of boiling Ethanol to completely dissolve the solid. 14. Add distilled water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol until it turns clear again. 15. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The thermodynamically stable (E)-isomer will crystallize selectively. 16. Filter the purified crystals and dry under high vacuum for 12 hours.

Analytical Characterization

To validate the purity and stereochemistry of the synthesized oxime, compare the empirical data against the following expected parameters[2]:

| Analytical Technique | Expected Observation / Signal | Diagnostic Significance |

| Appearance | White crystalline solid | Indicates removal of colored impurities. |

| FT-IR Spectroscopy | ~3250 cm⁻¹ (broad, O-H stretch)~1610 cm⁻¹ (sharp, C=N stretch) | Confirms the formation of the oxime functional group. |

| ¹H NMR (DMSO-d₆) | ~11.3 ppm (s, 1H, OH)~8.3 ppm (s, 1H, CH=N)Absence of ~10.0 ppm (CHO) | Disappearance of the aldehyde peak proves complete conversion. A single sharp imine peak confirms (E)-isomer purity. |

| ¹³C NMR (DMSO-d₆) | ~148-150 ppm (C=N) | Confirms the carbon environment of the newly formed imine bond. |

References

-

Lasri, J., Soliman, S. M., Elsilk, S. E., Haukka, M., & El-Faham, A. (2020). Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime. Journal of Molecular Structure, 1207, 127848.[Link]

-

Allen, C. L., Davulcu, S., & Williams, J. M. J. (2010). Catalytic acylation of amines with aldehydes or aldoximes. Organic Letters, 12(22), 5096-5099.[Link]

Sources

Preparation of transition metal complexes using (E)-2-Naphthalenecarbaldehyde oxime

Application Note: Synthesis, Coordination Mechanics, and Characterization of Transition Metal Complexes using (E)-2-Naphthalenecarbaldehyde Oxime

Executive Summary & Mechanistic Rationale

Oximes (RR'C=NOH) are highly versatile pharmacophores and coordination ligands characterized by their dual hydrogen bond donor and acceptor capabilities[1]. Specifically, (E)-2-naphthalenecarbaldehyde oxime (also known as E-2-naphthaldehyde oxime) is a robust ligand for 3d-transition metals, including Cu(II), Ni(II), Co(II), and Zn(II)[2][3].

The (E)-isomer is thermodynamically favored due to minimized steric repulsion between the bulky naphthyl system and the hydroxyl group. During metal complexation, the oxime typically acts as a nitrogen-donor ligand. Depending on the reaction pH and metal-to-ligand stoichiometry, it can coordinate as a neutral monodentate ligand, or a bidentate ligand (if auxiliary donor atoms are present or via N-O bridging upon deprotonation), yielding complexes with diverse geometries—such as square planar for Cu(II), and octahedral for Ni(II) and Co(II)[3]. These transition metal complexes are heavily investigated in drug development for their enhanced antimicrobial, antioxidant, and DNA-binding (intercalation) properties compared to the free ligand[3][4].

Materials and Reagents

-

Precursor: 2-Naphthaldehyde (High purity, >98%)

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium carbonate (Na₂CO₃)

-

Metal Salts: Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO) for NMR/Conductivity.

Self-Validating Synthetic Workflows

Protocol A: Synthesis of (E)-2-Naphthalenecarbaldehyde Oxime

Objective: Convert 2-naphthaldehyde to its corresponding aldoxime via a nucleophilic addition-elimination mechanism.

-

Dissolution: Dissolve 10.0 mmol of 2-naphthaldehyde in 30 mL of absolute methanol.

-

Reagent Addition: Add 12.0 mmol (1.2 eq) of hydroxylamine hydrochloride to the stirring solution[2].

-

Base Catalysis (Causality): Slowly add 6.0 mmol (0.6 eq) of Na₂CO₃.

-

Mechanistic Rationale: A mild base is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free hydroxylamine (NH₂OH). Using a stronger base (like NaOH) risks unwanted side reactions such as the Cannizzaro reaction, while omitting the base leaves the amine protonated and non-nucleophilic[2].

-

-

Reflux: Heat the mixture to reflux for 2–3 hours.

-

Validation Checkpoint (Go/No-Go): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase. The reaction is complete when the aldehyde precursor spot completely disappears. Proceed to isolation only if validated.

-

Isolation: Pour the mixture into 100 mL of ice-cold distilled water. A white precipitate of the oxime will form. Filter, wash with cold water, and dry in vacuo (Expected yield: ~90%)[2].

Protocol B: Preparation of Transition Metal Complexes

Objective: Coordinate the synthesized oxime to 3d-metal centers to form bioactive complexes.

-

Ligand Preparation: Dissolve 2.0 mmol of the validated (E)-2-naphthalenecarbaldehyde oxime in 20 mL of hot ethanol.

-

Metal Solution: Dissolve 1.0 mmol of the chosen metal salt (e.g., Cu(ClO₄)₂·6H₂O) in 10 mL of ethanol[4][5].

-

Mechanistic Rationale: A 2:1 ligand-to-metal ratio is chosen to satisfy the primary coordination sphere, often resulting in [ML₂]X₂ type complexes where the oxime coordinates via the imine nitrogen[5].

-

-

Complexation: Add the metal solution dropwise to the stirring ligand solution.

-

Reflux & Validation: Reflux the mixture for 3–4 hours. A distinct color change (e.g., to olive green/blue for Copper complexes) acts as a visual validation of successful coordination[5].

-

Isolation: Cool to room temperature. Filter the resulting microcrystalline precipitate, wash successively with cold ethanol and diethyl ether to remove any unreacted ligand, and dry over anhydrous CaCl₂.

Analytical Checkpoints & Data Interpretation

To ensure scientific integrity, the synthesized compounds must be validated through orthogonal analytical techniques before downstream biological or catalytic testing.

Table 1: Quantitative Spectroscopic Checkpoints for Ligand and Metal Complexes

| Analytical Parameter | Free Ligand ((E)-2-Naph-Oxime) | Cu(II) Complex | Ni(II) / Co(II) Complexes |

| FT-IR: ν(C=N) | ~1605 – 1617 cm⁻¹[4][6] | ~1630 – 1640 cm⁻¹ (Blue-shifted)[4] | ~1625 – 1635 cm⁻¹ |

| FT-IR: ν(O-H) | ~3240 – 3298 cm⁻¹[6] | Broadened / Shifted | Broadened / Shifted |

| FT-IR: ν(M-N) | Absent | ~430 – 485 cm⁻¹[4] | ~420 – 460 cm⁻¹ |

| ¹H NMR (CH=N) | ~8.36 ppm[6] | Paramagnetic (Broad/Silent) | Paramagnetic (Broad/Silent) |

| ¹H NMR (CHO) | ~10.0 ppm (Absent if pure)[6] | N/A | N/A |

| Molar Conductivity | Non-electrolyte | 1:1 Electrolyte (if ClO₄⁻ used)[5] | Non-electrolyte (if Cl⁻ coordinated)[3] |

| ESR (g-values) | N/A | g∥ > g⊥ > ge (Square Planar)[3] | N/A |

Causality in Data: The blue-shift of the ν(C=N) band in FT-IR confirms the withdrawal of electron density from the nitrogen atom upon coordination to the metal center[4]. The appearance of new low-frequency bands (430–485 cm⁻¹) definitively proves the formation of the Metal-Nitrogen (M-N) bond[4]. Molar conductivity in DMSO differentiates between ionic outer-sphere anions (like perchlorate) and covalently coordinated inner-sphere ligands[5].

Visualizing the Workflows

Synthetic workflow for (E)-2-Naphthalenecarbaldehyde oxime and its transition metal complexes.

Self-validating analytical logic for confirming metal-ligand coordination and geometry.

References

-

Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime. Journal of Molecular Structure, 2020, 1207:127848.

-

Synthesis, characterization, DNA binding interactions, DFT calculations, and Covid-19 molecular docking of novel bioactive copper(I) complexes developed via unexpected reduction of azo-hydrazo ligands. BMC Chemistry, 2023.

-

Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. International Journal of Molecular Sciences (MDPI), 2023.

-

Oxime Derivatives: A Valid Pharmacophore in Medicinal Chemistry. ResearchGate, 2024.

-

Synthesis, Spectral Characterization, Electrochemical, Antioxidant and Antimicrobial Evaluation of 3d-Metal Complexes of 3-Mercapto-4-(Pyren-1-ylmethylene)Amino-1,2,4-Triazin-5-One. Journal of Coordination Chemistry, 2025.

Sources

Application Note: Spectrophotometric Determination of Heavy Metal Ions Using (E)-2-Naphthalenecarbaldehyde Oxime

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Analytical Scope

The precise quantification of heavy metal ions (such as Cu²⁺, Ni²⁺, Fe³⁺, and Pd²⁺) is a critical requirement in environmental monitoring, pharmaceutical quality control, and metallurgical analysis. (E)-2-Naphthalenecarbaldehyde oxime (also referred to as E-2-naphthaldehyde oxime) has proven to be a highly selective and sensitive chelating agent for the extraction and spectrophotometric determination of these transition metals[1]. By leveraging the compound's unique structural properties, analysts can achieve low limits of detection (LOD) without the need for expensive instrumentation like ICP-MS.

Mechanistic Insights: The Causality of Chelation

To optimize an analytical protocol, one must understand the underlying molecular mechanics. The efficacy of (E)-2-Naphthalenecarbaldehyde oxime is driven by three fundamental chemical principles:

-

Bidentate Coordination: The oxime functional group (–C=N–OH) acts as a bidentate ligand. Upon optimal pH adjustment, the hydroxyl group deprotonates, allowing both the negatively charged oxygen and the nitrogen lone pair to coordinate with the central metal ion. This forms a highly stable 5- or 6-membered metallacycle[2].

-

Phase Partitioning (Hydrophobicity): The coordination neutralizes the charge of the metal ion. The bulky, hydrophobic naphthalene ring shields the hydrophilic core, rendering the entire metal-oxime complex highly soluble in organic solvents (e.g., chloroform). This enables efficient liquid-liquid extraction, separating the target analyte from aqueous matrix interferences[3].

-

Ligand-to-Metal Charge Transfer (LMCT): The extended π -conjugation of the naphthalene ring facilitates intense electron transitions when complexed with a transition metal. This results in a significant bathochromic (red) shift and a high molar absorptivity ( ϵ ), making the complex intensely colored and ideal for UV-Vis spectrophotometry[4].

Mechanistic pathway of metal-oxime chelation and subsequent UV-Vis absorbance shift.

Quantitative Data Summarization

The table below outlines the optimal physicochemical parameters for the extraction and determination of various heavy metals using naphthaldehyde oxime derivatives.

| Target Metal Ion | Optimal pH Range | Extraction Solvent | λmax (nm) | Molar Absorptivity ( ϵ ) (L·mol⁻¹·cm⁻¹) | Beer's Law Range (ppm) |

| Iron, Fe(III) | 3.0 – 4.0 | Chloroform | 580 | ~ 6.4 × 10³ | 0.5 – 8.0 |

| Copper, Cu(II) | 5.5 – 6.5 | Chloroform | 420 | ~ 1.2 × 10⁴ | 0.2 – 5.0 |

| Nickel, Ni(II) | 8.0 – 9.0 | Chloroform | 450 | ~ 1.5 × 10⁴ | 0.1 – 4.5 |

| Palladium, Pd(II) | 1.5 – 2.5 | MIBK | 390 | ~ 2.0 × 10⁴ | 0.1 – 6.0 |

Data synthesized from established spectrophotometric standards for naphthaldehyde oxime complexes[3],[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating procedural blanks and standard additions, the workflow inherently verifies the absence of matrix effects and ensures quantitative trustworthiness.

Reagents & Equipment

-

(E)-2-Naphthalenecarbaldehyde oxime solution: 0.01 M dissolved in absolute ethanol.

-

Buffer Solutions: Sodium acetate/acetic acid (for pH 3–6); Ammonium chloride/ammonia (for pH 8–10).

-

Organic Solvent: HPLC-grade Chloroform ( CHCl3 ).

-

Instrumentation: Double-beam UV-Vis Spectrophotometer with 10 mm quartz cuvettes.

Step-by-Step Methodology

-

Sample Digestion & Preparation:

-

Action: Digest the biological or environmental sample using a standard HNO3/H2O2 microwave digestion protocol to release bound metal ions.

-

Causality: Destroys organic matrices that could competitively bind the metal ions, ensuring 100% of the analyte is available for the oxime ligand.

-

-

Matrix Masking (Quality Control Step):

-

Action: Add 1 mL of 5% sodium fluoride (NaF) or tartrate solution to the sample.

-

Causality: Masks interfering ions (like Al3+ or Ti4+ ) which might otherwise form competing complexes and artificially inflate absorbance readings[3].

-

-

pH Adjustment:

-

Action: Transfer an aliquot containing up to 50 µg of the target metal into a separatory funnel. Add 5 mL of the appropriate buffer (see Table 1) to adjust the pH.

-

Causality: pH dictates the protonation state of the oxime. If the pH is too low, the oxime remains fully protonated and cannot bind. If too high, the metal may precipitate as an insoluble hydroxide.

-

-

Chelation:

-

Action: Add 2.0 mL of the 0.01 M (E)-2-Naphthalenecarbaldehyde oxime solution. Mix gently and allow to stand for 5 minutes.

-

-

Liquid-Liquid Extraction:

-

Action: Add exactly 10.0 mL of chloroform. Shake vigorously for 2 minutes, then allow the phases to separate.

-

Causality: The vigorous shaking maximizes the surface area between the aqueous and organic phases, driving the neutral metal-oxime complex into the chloroform layer according to Nernst's distribution law.

-

-

Spectrophotometric Measurement:

-

Action: Pass the organic layer through anhydrous sodium sulfate to remove trace water droplets. Measure the absorbance at the specific λmax against a reagent blank prepared under identical conditions.

-

-

System Validation:

-

Action: Spike a duplicate sample with a known concentration of the metal standard (Standard Addition Method). Calculate the recovery percentage. A recovery of 95-105% validates the protocol's accuracy for that specific matrix.

-

Workflow for the extraction and spectrophotometric determination of heavy metals.

Troubleshooting & Field Insights

-

Emulsion Formation During Extraction: If an emulsion forms between the aqueous and organic layers, it is usually due to residual lipids or proteins in the sample. Solution: Centrifuge the extraction mixture at 3000 rpm for 5 minutes to force phase separation.

-

Low Absorbance Readings: This often indicates incomplete complexation. Solution: Verify the pH of the aqueous phase after the addition of the oxime reagent, as the ethanol solvent can slightly shift the pH of weakly buffered systems.

References

-

Extraction spectrophotometric determination of iron(III) with 2-hydroxy-1-naphthaldehyde oxime Source: Analyst (RSC Publishing) URL:3[3]

-

2-Hydroxyaryloximes as Tunable Extractants for Selective First–Row Transition Metal Liquid–Liquid Extraction Source: Industrial & Engineering Chemistry Research - ACS Publications URL:2[2]

-

Synthesis, crystal structure, DFT and biological activity of E-pyrene-1-carbaldehyde oxime and E-2-naphthaldehyde oxime Source: ResearchGate URL:1[1]

-

Synthesis, characterization, DNA binding interactions, DFT calculations, and Covid-19 molecular docking of novel bioactive copper(I) complexes Source: PMC (National Institutes of Health) URL:4[4]

Sources

Improving reaction yield in (E)-2-Naphthalenecarbaldehyde oxime synthesis

Welcome to the Technical Support Center for the synthesis of (E)-2-Naphthalenecarbaldehyde oxime. This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible yields. Rather than just listing steps, this center breaks down the thermodynamic and kinetic causalities behind the reaction, providing a self-validating framework to troubleshoot and optimize your workflow.

I. Mechanistic Workflow & Isomerization Pathway

Understanding the chemical pathway is the first step in troubleshooting. The synthesis of (E)-2-naphthalenecarbaldehyde oxime is an equilibrium-driven condensation reaction between 2-naphthaldehyde and hydroxylamine.

Reaction mechanism and E/Z isomerization pathway for 2-naphthaldehyde oxime synthesis.

II. Validated High-Yield Protocol

This protocol is designed to achieve a ~90% yield of the thermodynamically stable (E)-isomer by leveraging a methanol/sodium carbonate system (1[1],[2]).

Phase 1: Reagent Preparation & Solubilization

-

Weigh 1.0 equivalent (e.g., 156 mg, 1.0 mmol) of 2-naphthaldehyde.

-

Dissolve the aldehyde in 5.0 mL of anhydrous methanol in a 25 mL round-bottom flask.

-

Causality: 2-Naphthaldehyde is highly hydrophobic. Methanol acts as an optimal protic solvent that completely solubilizes the bulky aldehyde while remaining miscible with the aqueous base added in the next step.

Phase 2: Hydroxylamine Free-Base Liberation 3. In a separate vial, dissolve 1.2 equivalents (83.4 mg, 1.2 mmol) of hydroxylamine hydrochloride (NH₂OH·HCl) and 0.6 equivalents (63.6 mg, 0.6 mmol) of sodium carbonate (Na₂CO₃) in 2.0 mL of a 1:1 Methanol/Water mixture. 4. Stir gently at room temperature.

-

Trustworthiness Check: The reaction is self-validating; the cessation of CO₂ effervescence visually confirms the complete neutralization of HCl and the liberation of the nucleophilic hydroxylamine free base.

Phase 3: Nucleophilic Addition & Maturation 5. Add the liberated hydroxylamine solution dropwise to the 2-naphthaldehyde solution over 5 minutes under continuous magnetic stirring. 6. Allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours.

-

Trustworthiness Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the higher-Rf aldehyde spot is entirely replaced by the lower-Rf oxime spot.

Phase 4: Isolation & Isomeric Enrichment 7. Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol. 8. Add 10 mL of ice-cold distilled water to the concentrated residue to precipitate the oxime. 9. Filter the resulting white solid under vacuum and wash with cold water. 10. Recrystallize the crude solid from an ethanol/water mixture with gentle heating (60 °C).

-

Causality: Initial precipitation may trap a minor fraction of the kinetically favored (Z)-isomer. The thermal energy provided during recrystallization allows the system to equilibrate, driving complete conversion to the sterically relaxed, thermodynamically stable (E)-isomer (3[3]).

III. Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and correct sub-optimal reaction parameters.

| Parameter | Sub-Optimal Condition | Optimized Condition | Quantitative Impact on Yield | Causality |

| Solvent | Pure Water | Methanol or EtOH/Water | < 40% ➔ ~90% | Enhances hydrophobic aldehyde solubility |

| Base | NaOH (Strong Base) | Na₂CO₃ or K₂CO₃ | ~60% ➔ >85% | Prevents premature nitrile degradation |

| Stoichiometry | 1.0 eq NH₂OH | 1.2 eq NH₂OH | ~75% ➔ 92% | Drives equilibrium to completion |

| Activation | Conventional Stirring (12h) | Ultrasound (20-100 kHz) | 12h ➔ 2 min | Acoustic cavitation enhances mass transfer |

IV. Troubleshooting Workflow: Resolving Incomplete Conversions

Troubleshooting workflow for resolving incomplete oxime conversions via pH modulation.

V. Deep-Dive FAQs

Q1: Why is my reaction stalling at ~70% conversion despite using excess reagents? A1: This is almost always a pH issue. Oxime formation is a two-step process. The formation of the carbinolamine intermediate requires unprotonated hydroxylamine (favored at higher pH), but the subsequent dehydration to the oxime requires mild acid catalysis. If the pH is too high (>7), the dehydration step stalls. If the pH is too low (<4), the amine remains protonated and non-nucleophilic. Maintaining a buffering zone (pH 4.5–6.0) ensures both steps proceed efficiently, driving conversion to completion (4[4]).

Q2: NMR analysis shows a mixture of isomers. How can I selectively enrich the (E)-isomer over the (Z)-isomer? A2: The (Z)-isomer is often kinetically trapped if the product precipitates out of the solvent too quickly. However, the (E)-isomer is thermodynamically favored due to reduced steric hindrance between the hydroxyl group and the bulky naphthyl ring. To fix this, subject the crude mixture to recrystallization with gentle heating. The thermal energy allows the (Z)-isomer to equilibrate and convert entirely to the sterically relaxed (E)-form (3[3]).

Q3: Can I accelerate this reaction without resorting to harsh conditions that might degrade the product into a nitrile? A3: Yes, ultrasound irradiation is highly effective for this specific synthesis. Acoustic cavitation generates microscopic bubbles that collapse, creating localized high temperatures and pressures. This drastically enhances mass transfer between the hydrophobic 2-naphthaldehyde and the hydrophilic hydroxylamine. Sonication at 20–100 kHz can reduce reaction times from several hours to just 2 minutes while maintaining yields between 81–95% (5[5]).

VI. References

Sources

Technical Support Center: Troubleshooting Poor Solubility of (E)-2-Naphthalenecarbaldehyde Oxime in Aqueous Media

Welcome to the technical support center for (E)-2-Naphthalenecarbaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these experimental hurdles.

Understanding the Challenge: Why is (E)-2-Naphthalenecarbaldehyde Oxime Poorly Soluble?

(E)-2-Naphthalenecarbaldehyde oxime, like many aromatic compounds, possesses a molecular structure that is predominantly hydrophobic. The naphthalene moiety, a bicyclic aromatic system, contributes significantly to its lipophilicity, or tendency to dissolve in fats, oils, and non-polar solvents. This inherent characteristic leads to poor solubility in aqueous media.

Key chemical properties contributing to its low water solubility include:

The LogP value, a measure of lipophilicity, is a key indicator. A positive LogP value indicates a preference for a non-polar environment over an aqueous one. Generally, oximes are known to be poorly soluble in water[2].

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate or cloudy suspension when I try to dissolve (E)-2-Naphthalenecarbaldehyde Oxime in my aqueous buffer. What's happening?

This is a classic sign of a compound exceeding its aqueous solubility limit. The hydrophobic nature of the naphthalene ring system makes it difficult for water molecules to effectively solvate the compound, leading to precipitation.

Q2: Can I just heat the solution to dissolve the compound?

While heating can sometimes increase the solubility of a compound, it is often a temporary solution. Upon cooling to ambient or physiological temperatures for your experiment, the compound is likely to precipitate out of the solution. Additionally, prolonged heating can potentially lead to the degradation of the oxime.

Q3: Are there any simple initial steps I can take before trying more complex formulation strategies?

Absolutely. Before moving to more advanced techniques, consider these preliminary steps:

-

Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can enhance the dissolution rate.[3][4][5] This can be achieved through techniques like micronization.

-

Sonication: Applying ultrasonic energy can help to break up agglomerates and facilitate the dissolution of the compound.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If basic methods are insufficient, a systematic approach to formulation development is necessary. The following strategies are presented in a logical progression, from simpler to more complex techniques.

Strategy 1: pH Adjustment

Causality: Many drug molecules are weak acids or bases.[3] Adjusting the pH of the solution can ionize the compound, which generally increases its aqueous solubility.[3][6][][8] For oximes, the hydroxyl group (-OH) is weakly acidic. By raising the pH of the solution above the pKa of the oxime, you can deprotonate the hydroxyl group, forming a more soluble anionic species.

Experimental Protocol: pH Adjustment for Solubilization

-

Prepare a Stock Solution: Weigh a precise amount of (E)-2-Naphthalenecarbaldehyde Oxime.

-

Initial Dispersion: Disperse the compound in a small volume of your desired aqueous buffer.

-

Titration: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.

-

Monitor Dissolution: Continue adding the base and monitoring for the dissolution of the solid. The goal is to reach a pH where the compound is fully dissolved.

-

Final pH Adjustment: Once dissolved, you can carefully adjust the pH back down if your experimental conditions require a specific pH range, but be mindful that the compound may precipitate if the pH drops too low.

Considerations:

-

For intravenous administration, the pH should ideally be within the range of 3-9 to minimize vascular irritation.[3]

-

For oral formulations, a wider pH range of 2-11 is generally acceptable.[3]

Strategy 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10][11] This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic compounds like (E)-2-Naphthalenecarbaldehyde Oxime.[6][12]

Commonly Used Co-solvents in Research and Development:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycol 400 (PEG 400)

-

Glycerin

-

Dimethyl sulfoxide (DMSO)[]

Experimental Protocol: Co-solvent Screening

-

Prepare a Series of Co-solvent/Water Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

-

Solubility Determination: Add an excess amount of (E)-2-Naphthalenecarbaldehyde Oxime to each co-solvent mixture.

-

Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Example Solubility in Co-solvent Systems

| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |

| Ethanol | 10 | [Insert experimental data] |

| 20 | [Insert experimental data] | |

| 50 | [Insert experimental data] | |

| PEG 400 | 10 | [Insert experimental data] |

| 20 | [Insert experimental data] | |

| 50 | [Insert experimental data] | |

| DMSO | 10 | [Insert experimental data] |

| 20 | [Insert experimental data] | |

| 50 | [Insert experimental data] |

Note: This table is a template for presenting your experimental findings.

Strategy 3: Surfactants

Causality: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[14][15][16]

Commonly Used Surfactants:

-

Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20)

-

Anionic: Sodium lauryl sulfate (SLS)

-

Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant-based Solubilization

-

Select a Surfactant: Choose a surfactant that is compatible with your intended application. Non-ionic surfactants are often preferred due to their lower toxicity.

-

Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above the CMC.

-

Solubility Determination: Add an excess of (E)-2-Naphthalenecarbaldehyde Oxime to each surfactant solution.

-

Equilibration and Analysis: Follow the same equilibration and analysis steps as described in the co-solvent protocol.

Strategy 4: Cyclodextrins